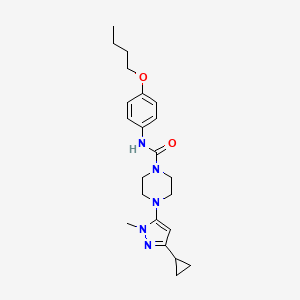

2-Ethynyl-4-(trifluoromethyl)aniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-Ethynyl-4-(trifluoromethyl)aniline” is a derivative of aniline, which is an organic compound with the formula C6H5NH2. Anilines are a class of chemicals that are used as a starting point for a wide range of compounds, including dyes, drugs, and plastics .

Molecular Structure Analysis

The molecular structure of “this compound” would likely include a benzene ring (C6H4), a trifluoromethyl group (CF3), an ethynyl group (C2H), and an amine group (NH2) .Chemical Reactions Analysis

Anilines can undergo a variety of chemical reactions, including acylation, sulfonation, and halogenation . The presence of the trifluoromethyl and ethynyl groups may affect the reactivity of the compound.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. For example, 2-(Trifluoromethyl)aniline has a boiling point of 170-173 °C and a density of 1.282 g/mL at 25 °C .Scientific Research Applications

Cyclization-Condensation in Organic Synthesis

2-Ethynyl-4-(trifluoromethyl)aniline and similar compounds are utilized in cyclization-condensation reactions. For example, an acid-catalyzed cyclization-condensation between anilines and Et 4,4,4-trifluoroacetoacetate forms dihydro-2-trifluoromethyl-4H-4-quinolinones, which are further elaborated through electrophilic substitution (Marull & Schlosser, 2003).

Synthesis of Quinolinones

Another example of the application of such compounds is in the improved synthesis of 4-trifluoromethyl-2(1H)-quinolinones. This process involves the condensation of anilines with Et 4,4,4-trifluoroacetoacetate, followed by cyclization under controlled conditions (Marull, Lefebvre, & Schlosser, 2004).

Building Block for π-Conjugated Ligands and Complexes

Para-Ethynyl aniline, a related compound, is used as a building block for fully π-conjugated multifunctional ligands and complexes. This involves palladium-copper catalyzed coupling with aryl halides, leading to various amino-substituted aryl acetylenes (Deeming et al., 2000).

Role in Crystal Structures

In crystallography, ethynyl substituents like those in this compound play a significant role. For instance, ethynyl groups influence the crystal structures of substituted anilines, impacting their polarization and structure (Dey et al., 2003).

Application in Fluorescent Thermometry

Compounds related to this compound are used in fluorescent thermometry. The fluorescence intensity of certain aniline derivatives changes with temperature, making them useful for temperature detection (Cao et al., 2014).

Synthesis of Quinolines

The synthesis of quinolines from anilines, where compounds like this compound may be involved, is an area of interest. This includes processes involving N-ethylidene-tert-butylamine and lithium diisopropylamide, followed by condensation with Et trifluoroacetate to yield 2-(trifluoromethyl)quinolines (Keller & Schlosser, 1996).

Electronic Excitation Spectra Study

An extended study on the structure and properties of low-lying electronic states of ethynyl substituted aniline, similar to this compound, has been conducted using density functional theory. This study includes examining their equilibrium geometries and vertical excitation spectra (Yang, Zengxia, & Hong-xing, 2016).

Radical C-H Trifluoromethylation

Trifluoromethyl-substituted anilines are used in radical trifluoromethylation. This process, facilitated by visible light, transforms anilines into valuable fluorine-containing molecules and heterocyclic compounds (Xie et al., 2014).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

2-ethynyl-4-(trifluoromethyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F3N/c1-2-6-5-7(9(10,11)12)3-4-8(6)13/h1,3-5H,13H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJRLOKZIXGFZET-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=CC(=C1)C(F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine](/img/structure/B2799496.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-8-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2799501.png)

![9-cyclopropyl-3-(4-methoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B2799503.png)

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-3-fluoro-4-methoxybenzenesulfonamide](/img/structure/B2799505.png)

![7-(4-methylpiperidine-1-carbonyl)-2-phenyl-5-((tetrahydrofuran-2-yl)methyl)-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2799508.png)

![2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]-N~1~-methyl-N~1~-(3-methylphenyl)acetamide](/img/structure/B2799509.png)